molecular formula C45H57N3O9 B10767034 Beauvericin

Beauvericin

Cat. No.: B10767034
M. Wt: 783.9 g/mol
InChI Key: GYSCAQFHASJXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: Beauvericin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Beauvericin’s unique structure and bioactivities make it a compound of significant interest in various fields of research and industry.

Biological Activity

Beauvericin (BEA) is a cyclic hexadepsipeptide mycotoxin primarily produced by various species of the Fusarium genus. It has garnered attention for its diverse biological activities, including antibacterial, antifungal, anticancer, and insecticidal properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

This compound is characterized by its unique structure, which allows it to form complexes with cations and increase the permeability of biological membranes. This ionophoric property is crucial for its cytotoxic effects. The mechanism underlying this compound's biological activity involves:

  • Increased intracellular calcium levels : this compound induces the influx of Ca2+^{2+} ions into cells, leading to apoptosis through mitochondrial pathways .
  • Activation of apoptotic pathways : It influences various cellular signaling pathways, including MAPK, NF-κB, and p53, contributing to its anticancer effects .

2. Anticancer Activity

Numerous studies have demonstrated the potent anticancer properties of this compound across different cancer cell lines. For instance:

  • In vitro Studies : this compound exhibited significant cytotoxicity against malignant cells compared to non-malignant cells. The most pronounced effects were observed in colon carcinoma cell lines (SW480 and SW620), with IC50 values indicating higher sensitivity in malignant cells .
  • In vivo Studies : In murine models bearing tumors (CT-26 colon carcinoma and KB-3-1 cervix carcinoma), treatment with this compound resulted in a substantial reduction in tumor volume and weight without notable adverse effects on body weight or behavior . Table 1 summarizes the results from these studies.
Study TypeTumor ModelDose (mg/kg)Tumor Volume Reduction (%)Notes
In vitroColon CarcinomaN/AN/AIC50 values lower in malignant cells
In vivoCT-26 Allograft552.8%Significant reduction observed
In vivoKB-3-1 Xenograft531.3%No systemic toxicity noted

3. Antimicrobial Properties

This compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria:

  • Antibacterial Activity : Studies indicate that this compound effectively inhibits various pathogenic bacteria, making it a candidate for developing new antibacterial agents .
  • Fungal Infections : BEA has shown promise in targeting drug-resistant fungal strains, providing a potential strategy for treating life-threatening infections .

4. Toxicological Considerations

Despite its beneficial properties, the presence of this compound in food products raises safety concerns:

  • Food Contamination : A study detected this compound in raw milk samples at concentrations up to 6.17 µg/kg, highlighting the need for monitoring mycotoxin levels in food products .
  • Toxicity Profiles : Research indicates that while this compound is cytotoxic to cancer cells, its impact on non-malignant cells is significantly lower, suggesting a degree of selectivity that could be advantageous in therapeutic applications .

5. Conclusion

This compound is a multifaceted compound with significant potential in medicinal chemistry due to its diverse biological activities. Its ability to induce apoptosis in cancer cells while exhibiting antimicrobial properties makes it a subject of ongoing research. However, careful assessment of its safety profile in food products is essential to mitigate risks associated with mycotoxin exposure.

Properties

IUPAC Name

3,9,15-tribenzyl-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H57N3O9/c1-28(2)37-40(49)46(7)35(26-32-21-15-11-16-22-32)44(53)56-39(30(5)6)42(51)48(9)36(27-33-23-17-12-18-24-33)45(54)57-38(29(3)4)41(50)47(8)34(43(52)55-37)25-31-19-13-10-14-20-31/h10-24,28-30,34-39H,25-27H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSCAQFHASJXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H57N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.